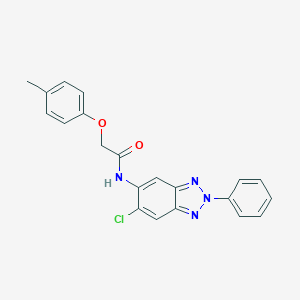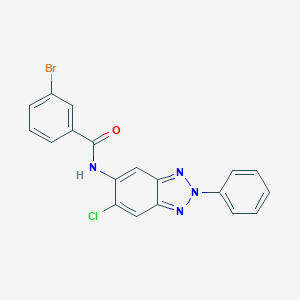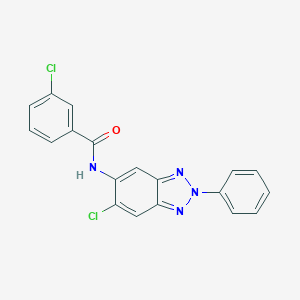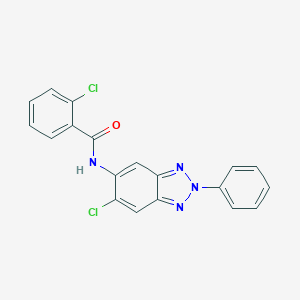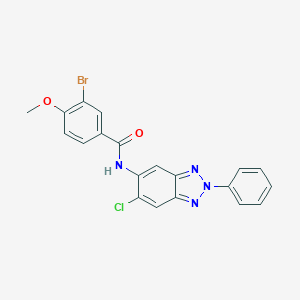![molecular formula C18H27BrN2O4 B283602 N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine](/img/structure/B283602.png)
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine, also known as BMB-4, is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. BMB-4 belongs to a class of compounds known as benzylamines and has been studied for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by targeting a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are essential for cancer cell survival. By inhibiting Hsp90, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine causes the destabilization and degradation of these proteins, leading to the death of cancer cells. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit the activity of a protein called VEGFR2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine selectively targets cancer cells, leaving normal cells unharmed. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Other directions for research could include exploring the potential of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine in combination with other cancer therapies, as well as investigating its potential therapeutic applications in other diseases, such as inflammatory disorders. Overall, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine shows great promise as a potential therapeutic agent, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine involves a multi-step process that begins with the reaction of 3-bromo-5-methoxy-4-hydroxybenzaldehyde with butylamine to form an intermediate product. The intermediate product is then reacted with 4-morpholine-2,2-dioxoethanol to produce N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine. The synthesis method for N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. These properties make N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C18H27BrN2O4 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H27BrN2O4/c1-3-4-5-20-12-14-10-15(19)18(16(11-14)23-2)25-13-17(22)21-6-8-24-9-7-21/h10-11,20H,3-9,12-13H2,1-2H3 |
Clé InChI |
NEMIKDXHYCNAHD-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC |
SMILES canonique |
CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
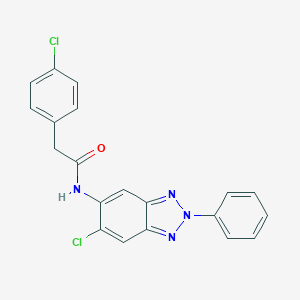
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
